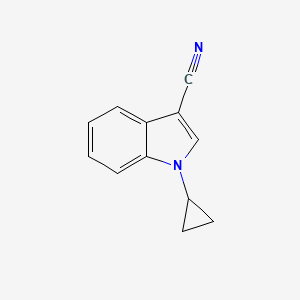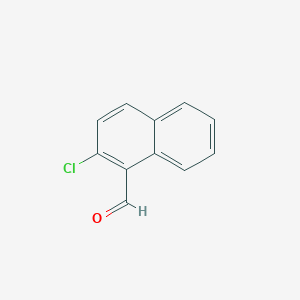
2-Chloro-1-naphthaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 2-Cloro-1-naftaldehído es un compuesto orgánico con la fórmula molecular C₁₁H₇ClO. Es un derivado del naftaleno, donde un átomo de cloro se sustituye en la segunda posición y un grupo aldehído en la primera posición. Este compuesto es conocido por sus aplicaciones en síntesis orgánica y como intermedio en la producción de varios productos químicos.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: El 2-Cloro-1-naftaldehído se puede sintetizar mediante varios métodos. Un método común implica la cloración del 1-naftaldehído utilizando un agente clorante como cloruro de tionilo o pentacloruro de fósforo. La reacción generalmente ocurre en condiciones de reflujo, y el producto se purifica mediante recristalización o destilación.
Métodos de producción industrial: En un entorno industrial, la producción de 2-Cloro-1-naftaldehído puede implicar el uso de reactores de flujo continuo para garantizar una calidad y un rendimiento constantes. El proceso también puede incluir pasos para la recuperación y el reciclaje de reactivos para minimizar el desperdicio y reducir los costos de producción.
Análisis De Reacciones Químicas
Tipos de reacciones: El 2-Cloro-1-naftaldehído experimenta diversas reacciones químicas, incluyendo:
Oxidación: Se puede oxidar para formar ácido 2-cloro-1-naftóico utilizando agentes oxidantes como permanganato de potasio u óxido de cromo (VI).
Reducción: El compuesto se puede reducir a 2-cloro-1-naftilmetanol utilizando agentes reductores como borohidruro de sodio o hidruro de aluminio y litio.
Sustitución: Puede participar en reacciones de sustitución nucleófila donde el átomo de cloro es reemplazado por otros nucleófilos, como aminas o tioles.
Reactivos y condiciones comunes:
Oxidación: Permanganato de potasio en un medio ácido.
Reducción: Borohidruro de sodio en metanol o hidruro de aluminio y litio en éter.
Sustitución: Aminas o tioles en presencia de una base como trietilamina.
Principales productos formados:
Oxidación: Ácido 2-cloro-1-naftóico.
Reducción: 2-Cloro-1-naftilmetanol.
Sustitución: Varios derivados de naftaldehído sustituidos dependiendo del nucleófilo utilizado.
Aplicaciones Científicas De Investigación
El 2-Cloro-1-naftaldehído tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como intermedio en la síntesis de moléculas orgánicas complejas, incluidos los productos farmacéuticos y agroquímicos.
Biología: El compuesto se utiliza en el estudio de reacciones catalizadas por enzimas y como una sonda en ensayos bioquímicos.
Medicina: Sirve como precursor en la síntesis de posibles agentes terapéuticos, incluidos los compuestos antiinflamatorios y anticancerígenos.
Industria: Se utiliza en la producción de colorantes, pigmentos y otros productos químicos especializados.
Mecanismo De Acción
El mecanismo de acción del 2-Cloro-1-naftaldehído depende de su aplicación. En ensayos bioquímicos, puede actuar como un inhibidor o sustrato para enzimas específicas, afectando su actividad. El grupo aldehído puede formar enlaces covalentes con residuos nucleofílicos en proteínas, lo que lleva a cambios en la función de la proteína. El átomo de cloro también puede participar en interacciones con moléculas biológicas, influyendo en la actividad general del compuesto.
Compuestos similares:
1-Cloro-2-naftaldehído: Estructura similar pero con las posiciones de los grupos cloro y aldehído invertidas.
2-Bromo-1-naftaldehído: Estructura similar con un átomo de bromo en lugar de cloro.
Ácido 2-cloro-1-naftóico: Una forma oxidada del 2-Cloro-1-naftaldehído.
Unicidad: El 2-Cloro-1-naftaldehído es único debido a su patrón de sustitución específico, que imparte reactividad química y actividad biológica distintas. La presencia tanto del átomo de cloro como del grupo aldehído permite una amplia gama de transformaciones químicas, lo que lo convierte en un intermedio versátil en la síntesis orgánica.
Comparación Con Compuestos Similares
1-Chloro-2-naphthaldehyde: Similar structure but with the positions of the chlorine and aldehyde groups reversed.
2-Bromo-1-naphthaldehyde: Similar structure with a bromine atom instead of chlorine.
2-Chloro-1-naphthoic acid: An oxidized form of 2-Chloro-1-naphthaldehyde.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both the chlorine atom and the aldehyde group allows for a wide range of chemical transformations, making it a versatile intermediate in organic synthesis.
Propiedades
Número CAS |
25986-40-7 |
|---|---|
Fórmula molecular |
C11H7ClO |
Peso molecular |
190.62 g/mol |
Nombre IUPAC |
2-chloronaphthalene-1-carbaldehyde |
InChI |
InChI=1S/C11H7ClO/c12-11-6-5-8-3-1-2-4-9(8)10(11)7-13/h1-7H |
Clave InChI |
IVKPBNVMLKJSFG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CC(=C2C=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



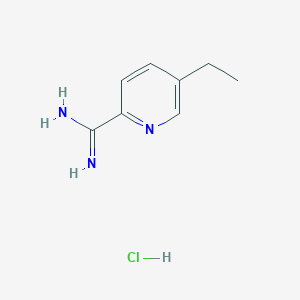
![4-Methyl-1,2-dihydroimidazo[1,2-a]quinoxaline](/img/structure/B11907564.png)



![6-Chloro-3-methoxy-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11907591.png)

![(4-Methylpentan-2-yl)[(oxolan-2-yl)methyl]amine](/img/structure/B11907599.png)
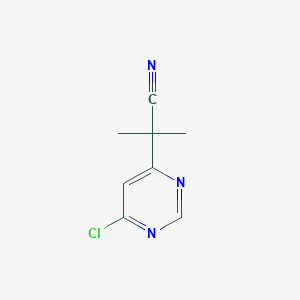
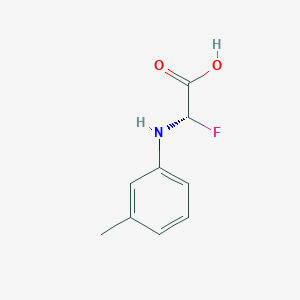

![2-(Trimethylsilyl)-1H-benzo[d]imidazole](/img/structure/B11907620.png)
